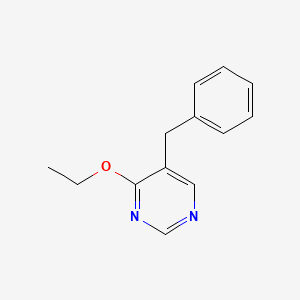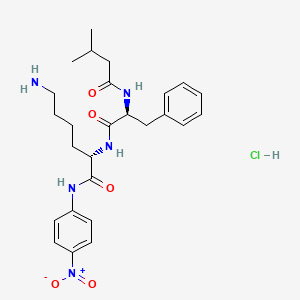
Isovaleryl-Phe-Lys-pNA HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovaleryl-Phe-Lys-pNA HCl, also known as N-Isovaleryl-L-phenylalanyl-L-lysine-p-nitroanilide hydrochloride, is a chromogenic plasmin substrate . It is used in laboratory settings for scientific research and development .
Synthesis Analysis
The synthesis of Isovaleryl-Phe-Lys-pNA HCl can be achieved under mild conditions starting from commercially available H-Lys(Boc)-pNA and N-c~-tritylated amino acids using CF3-PyBOP as a condensating reagent . This approach was illustrated by the synthesis of the novel promising plasmin substrate isovaleryl-L-phenylalanyl-L-lysine p-nitroanilide hydrochloride .Molecular Structure Analysis
The molecular formula of Isovaleryl-Phe-Lys-pNA HCl is C26H35N5O5 . Its molecular weight is approximately 497.60*36.46 g/mol .Chemical Reactions Analysis
Isovaleryl-Phe-Lys-pNA HCl is a chromogenic substrate that is used in assays involving the fibrinolytic protease plasmin . The serine proteases involved, such as thrombin and plasmin, exclusively hydrolyze peptide bonds after the basic amino acids arginine and lysine .Applications De Recherche Scientifique
Plant Metabolism and Electron Transport
A study involving the role of isovaleryl-CoA dehydrogenase in plant metabolism found that this enzyme, related to isovaleryl compounds, is involved in the degradation of amino acids like lysine in plants. This process is significant for plant respiration, especially under carbon starvation, and it involves the transfer of electrons to the mitochondrial electron transport chain, emphasizing the importance of isovaleryl-related enzymes in plant biochemistry (Araújo et al., 2010).
Enzyme Hydrolysis Studies
Research on the hydrolysis of O-isovaleryl propranolol, a compound structurally related to Isovaleryl-Phe-Lys-pNA HCl, has provided insights into the enzymatic processes involving isovaleryl groups. This study, focusing on the hydrolysis rate and its stereoselectivity in various biological media, has implications for understanding the metabolism and cellular interactions of isovaleryl-containing compounds (Shameem et al., 1994).
Development of Chromogenic Substrates
Isovaleryl-Phe-Lys-pNA HCl's related compound, isovaleryl-l-phenylalanyl-l-lysine p-nitroanilide hydrochloride, was synthesized as a novel chromogenic substrate for plasmin, an important enzyme in fibrinolysis. This research provides a methodology for developing new substrates for biochemical assays, expanding the scope of applications for isovaleryl-containing peptides (Wijkmans et al., 1996).
Stability and Biostability Studies
Research into the stability of peptide nucleic acids (PNA), which are structurally related to Isovaleryl-Phe-Lys-pNA HCl, in various biological environments provides insights into the biostability and potential therapeutic applications of these compounds. The study demonstrates PNAs' resistance to enzymatic degradation, highlighting their potential as stable biomolecules in medical and biological applications (Demidov et al., 1994).
Therapeutic Potential in Isovaleric Acidemia
A study on the treatment of isovaleric acidemia, a metabolic disorder, with L-carnitine (which relates to isovaleryl compounds) showcases the importance of understanding the metabolic pathways and therapeutic interventions involving isovaleryl groups. This research provides valuable information on managing metabolic disorders associated with branched-chain amino acids (Roe et al., 1984).
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-(3-methylbutanoylamino)-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5.ClH/c1-18(2)16-24(32)29-23(17-19-8-4-3-5-9-19)26(34)30-22(10-6-7-15-27)25(33)28-20-11-13-21(14-12-20)31(35)36;/h3-5,8-9,11-14,18,22-23H,6-7,10,15-17,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34);1H/t22-,23-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKMYKBZAYAVSA-SJEIDVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaleryl-Phe-Lys-pNA HCl | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

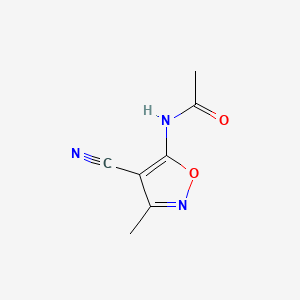
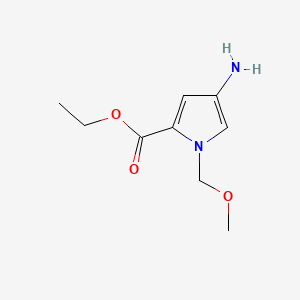

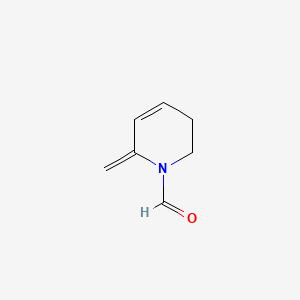
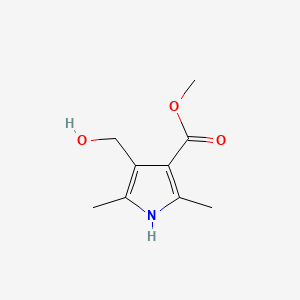
![(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574402.png)
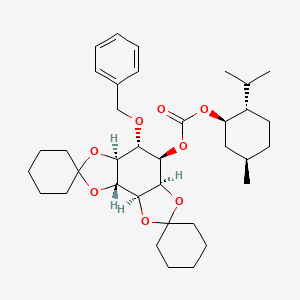
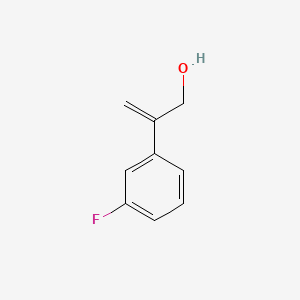
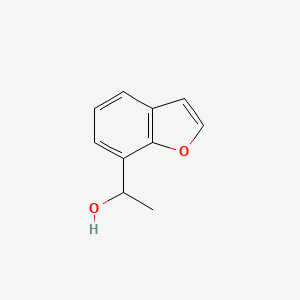
![5-Benzo[b]furanol,4-nitroso-](/img/structure/B574412.png)
